molecular formula C17H25N3O2 B15057632 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B15057632
M. Wt: 303.4 g/mol
InChI Key: JXYHCAYYVAIWQO-UHFFFAOYSA-N
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Description

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This compound features a piperidine ring, a morpholine ring, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry.

Chemical Reactions Analysis

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three ring structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O2/c1-13-11-15(16-5-3-4-6-20(16)14(2)21)12-18-17(13)19-7-9-22-10-8-19/h11-12,16H,3-10H2,1-2H3

InChI Key

JXYHCAYYVAIWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3CCCCN3C(=O)C

Origin of Product

United States

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